molecular formula C16H13N3O5S B14550849 2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-56-2

2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate

Cat. No.: B14550849
CAS No.: 62204-56-2
M. Wt: 359.4 g/mol
InChI Key: GMHVZBKQKJIRKR-UHFFFAOYSA-N
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Description

2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenyl isothiocyanate with 2-aminophenyl acetate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[(4-aminophenyl)carbamothioyl]carbamoyl}phenyl acetate.

Scientific Research Applications

2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Nitrophenyl)carbamoyl]carbamoyl}phenyl acetate
  • 2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl benzoate
  • 2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl methyl ester

Uniqueness

2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62204-56-2

Molecular Formula

C16H13N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

[2-[(4-nitrophenyl)carbamothioylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C16H13N3O5S/c1-10(20)24-14-5-3-2-4-13(14)15(21)18-16(25)17-11-6-8-12(9-7-11)19(22)23/h2-9H,1H3,(H2,17,18,21,25)

InChI Key

GMHVZBKQKJIRKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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